![molecular formula C13H12F2N2O B7517318 N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use as a drug in the treatment of various diseases. This compound belongs to the pyrrole-2-carboxamide class of compounds and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. The compound has also been shown to have antioxidant properties, which may contribute to its protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity and stability. However, the compound is relatively new and has not been extensively studied, which may limit its use in certain experiments. Additionally, the compound may have limited solubility in certain solvents, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide, including further studies on its mechanism of action, its potential use in the treatment of specific diseases, and the development of more efficient synthesis methods. Additionally, the compound may have potential applications in other fields, such as materials science and catalysis. Further research is needed to fully understand the potential of N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide and its applications in various fields.
Métodos De Síntesis
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of the intermediate compound, 3,5-difluorobenzylamine, which is then reacted with methyl pyrrole-2-carboxylic acid to form the final product, N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide. The synthesis process has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use as a drug in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation.
Propiedades
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-17-4-2-3-12(17)13(18)16-8-9-5-10(14)7-11(15)6-9/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNBGXZUOBQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
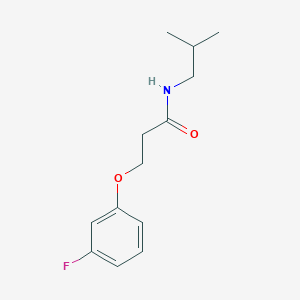
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
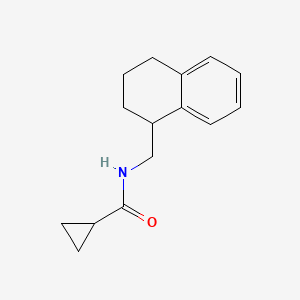
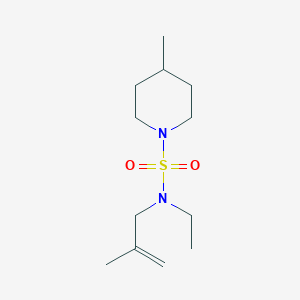
![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)

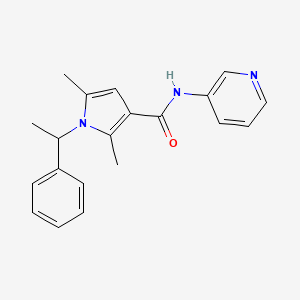

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
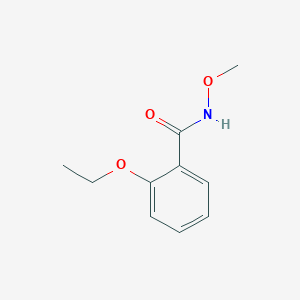
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)